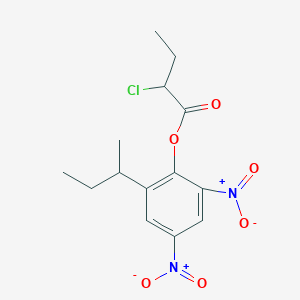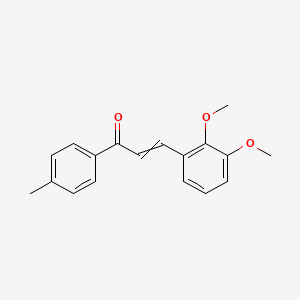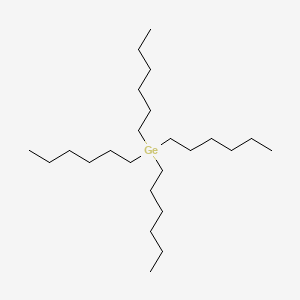
4-(10,13-Dimethyl-1H-cyclopenta(A)phenanthren-17-YL)-pentanoic acid ME ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(10,13-Dimethyl-1H-cyclopenta(A)phenanthren-17-YL)-pentanoic acid ME ester is a complex organic compound with a unique structure that includes a cyclopenta(A)phenanthrene core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(10,13-Dimethyl-1H-cyclopenta(A)phenanthren-17-YL)-pentanoic acid ME ester typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Formation of the cyclopenta(A)phenanthrene core: This step involves cyclization reactions that form the polycyclic structure.
Functionalization: Introduction of functional groups such as methyl and ester groups through reactions like alkylation and esterification.
Purification: Techniques such as recrystallization and chromatography are used to purify the final product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and continuous flow processes.
Análisis De Reacciones Químicas
Types of Reactions
4-(10,13-Dimethyl-1H-cyclopenta(A)phenanthren-17-YL)-pentanoic acid ME ester undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: Used to remove oxygen or introduce hydrogen atoms.
Substitution: Functional groups can be replaced with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a catalyst.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
4-(10,13-Dimethyl-1H-cyclopenta(A)phenanthren-17-YL)-pentanoic acid ME ester has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which 4-(10,13-Dimethyl-1H-cyclopenta(A)phenanthren-17-YL)-pentanoic acid ME ester exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate biological pathways by binding to these targets, leading to changes in cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
- Acetic acid 17-ACO-4,4,10,13-tetramethyl-1H-cyclopenta(A)phenanthren-3-YL ester
- Acetic acid 17-ethynyl-17-HO-10,13-dimethyl-cyclopenta(A)phenanthren-3-YL ester
- Acetic acid 17-AC-3,12-dihydroxy-dimethyl-cyclopenta(A)phenanthren-7-YL ester
Uniqueness
4-(10,13-Dimethyl-1H-cyclopenta(A)phenanthren-17-YL)-pentanoic acid ME ester is unique due to its specific structural features and functional groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
103305-95-9 |
|---|---|
Fórmula molecular |
C25H38O2 |
Peso molecular |
370.6 g/mol |
Nombre IUPAC |
methyl (4R)-4-(10,13-dimethyl-2,5,6,7,8,9,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate |
InChI |
InChI=1S/C25H38O2/c1-17(8-13-23(26)27-4)20-11-12-21-19-10-9-18-7-5-6-15-24(18,2)22(19)14-16-25(20,21)3/h5,7,14,16-22H,6,8-13,15H2,1-4H3/t17-,18?,19?,20?,21?,22?,24?,25?/m1/s1 |
Clave InChI |
OZFUSVFBHIPUTK-FWEGCFLISA-N |
SMILES isomérico |
C[C@H](CCC(=O)OC)C1CCC2C1(C=CC3C2CCC4C3(CCC=C4)C)C |
SMILES canónico |
CC(CCC(=O)OC)C1CCC2C1(C=CC3C2CCC4C3(CCC=C4)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1E)-6-methoxy-3,4-dihydro-1(2H)-naphthalenone 5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylhydrazone](/img/structure/B11964075.png)

![(5E)-5-[4-(benzyloxy)-3-methoxybenzylidene]-2-(4-bromophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11964091.png)
![Ethyl 2-[3-hydroxy-5-(4-isopropylphenyl)-4-(3-methyl-4-propoxybenzoyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-YL]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11964096.png)


![4-[(E)-{2-[(4-methylphenyl)sulfonyl]hydrazinylidene}methyl]phenyl 4-methylbenzoate](/img/structure/B11964119.png)

![Benzenesulfonamide, 4-[(4-ethoxyphenyl)amino]-3-nitro-](/img/structure/B11964127.png)

![3-[(Ethylcarbamothioyl)sulfanyl]propanoic acid](/img/structure/B11964131.png)

![(5Z)-5-{[3-(4-Butoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-butyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11964140.png)

